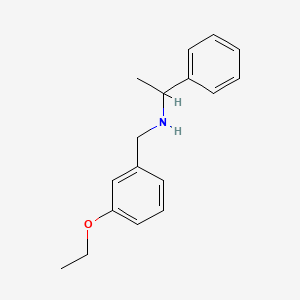

N-(3-Ethoxybenzyl)-1-phenyl-1-ethanamine

Description

Properties

IUPAC Name |

N-[(3-ethoxyphenyl)methyl]-1-phenylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO/c1-3-19-17-11-7-8-15(12-17)13-18-14(2)16-9-5-4-6-10-16/h4-12,14,18H,3,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRVPCJNRVNUKKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)CNC(C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Ethoxybenzyl)-1-phenyl-1-ethanamine can be achieved through reductive amination. This involves the reaction of 3-ethoxybenzaldehyde with 1-phenylethylamine in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a palladium catalyst . The reaction typically occurs under mild conditions, with the aldehyde and amine reacting to form an imine intermediate, which is subsequently reduced to the desired amine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: N-(3-Ethoxybenzyl)-1-phenyl-1-ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be further reduced to form secondary or tertiary amines.

Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Electrophilic reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of 3-ethoxybenzaldehyde or 3-ethoxybenzoic acid.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of nitro or halogenated derivatives of the benzyl group.

Scientific Research Applications

Chemistry

N-(3-Ethoxybenzyl)-1-phenyl-1-ethanamine serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore various chemical reactions, including:

- Oxidation : Can be oxidized to form corresponding ketones or aldehydes.

- Reduction : Capable of being reduced to yield secondary or tertiary amines.

- Substitution : The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

These reactions make it a valuable building block in organic synthesis and material science.

Biology

In biological research, this compound is studied for its interaction with specific enzymes and receptors. The ethoxybenzyl group enhances the compound's binding affinity to certain biological targets, potentially leading to modulation of their activity. This property is crucial in pharmacological studies aimed at developing new therapeutic agents.

Case Study: Enzyme Interaction

A study demonstrated that derivatives of phenylethanamines, including this compound, showed significant inhibition of specific enzymes involved in metabolic pathways. This finding suggests potential applications in drug development for metabolic disorders.

Industrial Applications

The compound is also utilized in the production of fine chemicals and as a precursor for various industrial products. Its ability to undergo multiple chemical transformations makes it a versatile component in industrial chemistry.

Table 2: Comparison with Similar Compounds

| Compound | Unique Features |

|---|---|

| This compound | Ethoxy group enhances binding |

| N-(3-Methoxybenzyl)-1-phenyl-1-ethanamine | Methoxy group; different reactivity |

| N-(3-Chlorobenzyl)-1-phenyl-1-ethanamine | Chlorine substituent; polar effects |

Mechanism of Action

The mechanism of action of N-(3-Ethoxybenzyl)-1-phenyl-1-ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxybenzyl group can enhance the compound’s binding affinity to certain biological targets, leading to modulation of their activity. This can result in various physiological effects, depending on the specific pathways involved .

Comparison with Similar Compounds

Ethoxy vs. Methoxy Substituents

- N-(3-Methoxybenzyl)-1-phenyl-1-ethanamine (CAS 438245-97-7): Replacing the ethoxy group with methoxy reduces steric bulk and increases electron density on the aromatic ring. Methoxy groups are known to enhance metabolic stability compared to ethoxy in some contexts due to reduced oxidative dealkylation .

- N-(4-Methoxybenzyl)-1-phenyl-1-ethanamine (CAS 14429-03-9): Positional isomerism (4-methoxy vs. 3-ethoxy) may alter receptor binding affinity.

Halogenated Derivatives

- N-(2-Chlorobenzyl)-1-phenyl-1-ethanamine hydrochloride (CAS 13541-05-4): The chloro substituent introduces electron-withdrawing effects, which could increase polarity and influence solubility. Chlorinated analogs are often explored for improved blood-brain barrier penetration .

- N-(4-Fluoro-3-boronate-benzyl)-N-ethyl-1-phenyl-1-ethanamine (CAS 2246677-33-6): The boronate ester and fluorine substituents suggest utility in Suzuki-Miyaura coupling reactions for further functionalization, a strategy common in prodrug development .

Heterocyclic and Bulky Substituents

- Such modifications are frequently employed to enhance selectivity in receptor antagonists .

- N-(Thiophen-2-ylmethyl)-N-(3-chloro-4-ethoxy-5-methoxybenzyl)amine (CAS 880805-17-4): Incorporation of a thiophene ring may improve π-π stacking interactions in hydrophobic binding sites, a feature leveraged in kinase inhibitors .

Physicochemical Properties and Salt Forms

| Compound Name | Substituents | Molecular Weight | CAS Number | Salt Form |

|---|---|---|---|---|

| N-(3-Ethoxybenzyl)-1-phenyl-1-ethanamine | 3-ethoxy, benzyl | ~269.34* | Not explicitly listed | Free base |

| N-(2-Chlorobenzyl)-1-phenyl-1-ethanamine | 2-chloro, benzyl | 282.22 | 13541-05-4 | Hydrochloride |

| N-(4-Methylbenzyl)-1-phenyl-1-ethanamine | 4-methyl, benzyl | ~225.30* | 99175-39-0 | Hydrochloride |

| N-(3-Methoxybenzyl)-1-phenyl-1-ethanamine | 3-methoxy, benzyl | ~255.33* | 438245-97-7 | Free base |

*Calculated based on molecular formula.

Key Observations :

- Salt Forms : Hydrochloride salts (e.g., CAS 13541-05-4) improve aqueous solubility, critical for oral bioavailability .

Pharmacological Implications (Inferred from Structural Trends)

- Ethoxy vs. Alkoxy Groups : The 3-ethoxy group in the target compound may confer moderate metabolic stability compared to smaller alkoxy groups (e.g., methoxy) due to slower enzymatic cleavage .

- Halogenation : Chloro or fluoro substituents (e.g., CAS 13541-05-4) are associated with enhanced binding to amine receptors (e.g., serotonin or dopamine receptors) via halogen bonding .

- Bulkiness: Cyclopropyl or thiophene moieties (e.g., CAS 1048640-39-6, 880805-17-4) may improve target selectivity by excluding compounds from non-complementary binding sites .

Biological Activity

N-(3-Ethoxybenzyl)-1-phenyl-1-ethanamine is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and toxicology. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its ethoxybenzyl and phenyl groups attached to the ethanamine backbone. The structural formula can be represented as follows:

1. Opioid Receptor Interaction

Recent studies indicate that compounds similar to this compound exhibit significant binding affinity for μ-opioid receptors (μOR). For instance, derivatives of related compounds have shown potent agonistic activity at μOR, which is crucial for analgesic effects. In a comparative analysis, some derivatives demonstrated an EC50 value in the low nanomolar range, indicating high potency .

| Compound | EC50 (nM) | Emax (%) |

|---|---|---|

| Isotonitazene | 11 | 105 |

| Fentanyl | 6 | 100 |

| This compound | TBD | TBD |

2. Neurotoxicity and Developmental Toxicity

In vitro studies have assessed the neurotoxic potential of related compounds using zebrafish models. The findings indicated that exposure to certain concentrations resulted in developmental malformations and increased mortality rates. Specifically, concentrations above 100 μM led to significant cardiotoxic effects, which may be relevant for understanding the toxicity profile of this compound .

| Concentration (μM) | Mortality Rate (%) | Malformations Observed |

|---|---|---|

| 10 | 5 | None |

| 100 | 20 | Minor |

| 200 | 50 | Severe (heart defects) |

| 300 | >80 | Extreme malformations |

The biological activity of this compound may involve several mechanisms:

- Agonism at Opioid Receptors : The compound likely acts as an agonist at μ-opioid receptors, similar to its analogs, leading to analgesic effects.

- Neurotransmitter Modulation : There is potential for modulation of neurotransmitter systems, particularly those involved in pain perception and mood regulation.

- Developmental Impact : The observed developmental toxicity may be attributed to interference with normal cellular signaling pathways during embryonic development.

Case Studies and Research Findings

Several studies highlight the biological implications of compounds structurally related to this compound:

- A study involving zebrafish embryos demonstrated that exposure to related compounds resulted in significant developmental toxicity, with specific attention given to cardiac development and overall morphology .

- Another investigation focused on the binding affinity and functional activity at opioid receptors, revealing that modifications in the chemical structure could lead to enhanced potency or altered receptor selectivity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-Ethoxybenzyl)-1-phenyl-1-ethanamine, and what key reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For analogs like N-(2-chlorobenzyl)-1-phenyl-1-ethanamine, a common approach involves reacting substituted benzylamines with phenylacetyl derivatives under basic conditions (e.g., K₂CO₃ in DMF) . For the 3-ethoxybenzyl group, etherification of a phenolic precursor using ethyl bromide or ethyl iodide in the presence of a base (e.g., NaH) may precede amine coupling . Yield optimization requires controlled temperature (60–80°C) and inert atmospheres to prevent oxidation of the ethoxy group.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using DEPT and HSQC to distinguish ethoxy (δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂) and benzylamine protons (δ ~3.7 ppm for CH₂NH) .

- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular weight (expected [M+H]⁺ ~284.4 Da). Fragmentation patterns help identify the ethoxybenzyl moiety (m/z 121) .

- HPLC-PDA : Use a C18 column with acetonitrile/water (70:30) to assess purity (>98%) and detect byproducts like unreacted benzylamine .

Q. How should researchers handle storage and stability of this compound to ensure experimental reproducibility?

- Methodological Answer : Store as a hydrochloride salt at -20°C in airtight, light-resistant containers to prevent degradation. Stability studies show ≥5-year integrity under these conditions. For solutions, use anhydrous DMSO or ethanol, and avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve stereochemical ambiguities in this compound derivatives?

- Methodological Answer : Grow crystals via slow evaporation in ethanol/water (1:1). Use SHELXL for refinement, applying Flack’s x parameter to determine absolute configuration, which avoids false chirality-polarity signals common in near-centrosymmetric structures . For twinned crystals, SHELXD and TWINABS enable data integration . Example: A related 3-ethoxybenzyl compound (CCDC-2100901) confirmed planar benzyl alignment via R因子 = 0.064 .

Q. What computational methods are suitable for modeling the conformational dynamics of this compound in solution?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to optimize geometry and compare with crystallographic data. MD simulations in explicit solvents (e.g., water, DMSO) using AMBER or GROMACS reveal rotational barriers of the ethoxy group (ΔG‡ ~8–12 kJ/mol) and solvation effects on amine protonation .

Q. How can researchers address contradictions between spectroscopic data and crystallographic results?

- Methodological Answer : Cross-validate NMR-derived bond lengths/angles with X-ray data. For example, if NMR suggests free rotation of the ethoxy group but X-ray shows a fixed conformation, analyze temperature-dependent NMR to identify dynamic disorder. Use Hirshfeld surfaces (CrystalExplorer) to assess intermolecular interactions influencing packing .

Q. What strategies mitigate challenges in synthesizing enantiopure this compound?

- Methodological Answer : Employ chiral auxiliaries (e.g., (R)-BINOL) during amine alkylation. Alternatively, resolve racemates via diastereomeric salt formation with L-tartaric acid. Monitor enantiomeric excess (ee) using chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) .

Methodological Notes

- Data Contradiction Analysis : Always cross-check purity (HPLC), structure (NMR/X-ray), and stereochemistry (CD spectroscopy) to reconcile discrepancies .

- Experimental Design : For pharmacological studies, use Cayman Chemical’s reference standards (Item No. 37007 analogs) as positive controls, adhering to safety protocols in .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.